Synthetic Yield in Green Deep Eutectic Solvent – Direct Comparison with 3-Methyl and 2,6-Diphenyl Analogs
Under identical Deep Eutectic Solvent (DES) conditions (glucose:urea, 60:40 composition), 3,5-dimethyl-2,6-diphenylpiperidin-4-one (compound 4b) was obtained in 78% yield. The 3-methyl analog (4a) gave 82% yield and the unsubstituted 2,6-diphenylpiperidin-4-one (4c) gave 75% yield [1]. The 4-percentage-point advantage of the 3-methyl analog and the 3-percentage-point advantage over the 2,6-diphenyl analog provide a quantitative basis for selecting the 3,5-dimethyl compound when a balance of steric bulk, ring substitution, and moderate yield is desired.
| Evidence Dimension | Isolated synthetic yield (wt%) under DES-mediated Mannich condensation |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 3-Methyl-2,6-diphenylpiperidin-4-one (4a): 82%; 2,6-Diphenylpiperidin-4-one (4c): 75% |
| Quantified Difference | -4 percentage points vs. 4a; +3 percentage points vs. 4c |
| Conditions | Deep Eutectic Solvent (glucose:urea 60:40), Mannich reaction, products characterized by FT-IR and ¹H NMR |
Why This Matters
When procuring a piperidin-4-one scaffold for downstream N-functionalization and needing a defined steric profile, the yield of the precursor directly impacts cost-of-goods; the 3,5-dimethyl compound provides a synthetic yield within 4% of the best-performing analog while offering a distinct substitution pattern.
- [1] Hemalatha, K. & Ilangeswaran, D. Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian J. Chem. 32, 981–984 (2020). View Source
